molecular formula C11H12BrF3O B13622170 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-methylbenzene

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-methylbenzene

Cat. No.: B13622170
M. Wt: 297.11 g/mol
InChI Key: XLOVWZFMGBHLLH-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-methylbenzene is a brominated aromatic compound featuring a methyl-substituted benzene core, an ethyl chain substituted with bromine, and a trifluoroethoxy (-OCH₂CF₃) group. This structure combines halogenated and fluorinated moieties, making it relevant in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C11H12BrF3O

Molecular Weight

297.11 g/mol

IUPAC Name

1-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]-2-methylbenzene

InChI

InChI=1S/C11H12BrF3O/c1-8-4-2-3-5-9(8)10(6-12)16-7-11(13,14)15/h2-5,10H,6-7H2,1H3

InChI Key

XLOVWZFMGBHLLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CBr)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-methylbenzene typically involves the reaction of 2-methylbenzene with 2-bromo-1-(2,2,2-trifluoroethoxy)ethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions for these reactions vary but typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Scientific Research Applications

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Halogen Diversity : Bromine is common, but analogs may include chlorine (e.g., ) or fluorine (e.g., ).
  • Ether Linkages : Trifluoroethoxy groups enhance electronegativity and stability compared to diethoxyethoxy () or simple ethoxy groups.
  • Substituent Position : Methyl groups at the 2-position (target compound) versus 4-position () influence steric and electronic effects.
2.2. Physical and Chemical Properties

Data from brominated analogs ():

Compound Name Boiling Point (°C) Molecular Weight (g/mol) Key Reactivity Notes
2-Bromoethylbenzene 127–217 199.08 Susceptible to nucleophilic substitution
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl bromide Not reported 327.11 High stability due to CF₃ group
Bromoethane 28–75 108.97 Volatile, simple alkyl bromide
Target Compound (Inferred) Estimated 200–250 ~315.12 Likely high boiling due to CF₃ and aromaticity

Comparison Insights :

  • Molecular Weight: The target compound’s trifluoroethoxy group increases molecular weight compared to non-fluorinated analogs (e.g., 2-bromoethylbenzene).
  • Boiling Points : Fluorinated compounds (e.g., ) generally exhibit higher boiling points due to increased polarity and molecular weight.

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